Home > Products > Screening Compounds P143730 > 3-sal-cyclosal-d4TMP
3-sal-cyclosal-d4TMP -

3-sal-cyclosal-d4TMP

Catalog Number: EVT-10975148
CAS Number:
Molecular Formula: C24H23N2O9P
Molecular Weight: 514.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-sal-cyclosal-d4TMP, also known as cycloSal-d4TMP, is a synthetic compound derived from the nucleoside analog 2',3'-dideoxy-2',3'-didehydrothymidine. This compound has garnered significant attention in medicinal chemistry due to its potential as a prodrug for delivering antiviral agents, particularly in the context of human immunodeficiency virus (HIV) treatment. The cycloSal-d4TMP compound features a lipophilic salicylalcohol derivative that facilitates cellular uptake by masking the negatively charged phosphate group, which typically hinders membrane penetration.

Source

The development of cycloSal-d4TMP is rooted in research focused on creating effective nucleotide prodrugs that can bypass cellular barriers. Studies have shown that the cycloSal prodrug system utilizes salicylalcohol derivatives to enhance the lipophilicity of nucleotides, allowing for improved cellular delivery and bioavailability of therapeutic agents .

Classification

CycloSal-d4TMP is classified as a nucleotide prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion within the body to release the active drug. CycloSal-d4TMP specifically falls under the category of phosphotriester prodrugs, which are designed to deliver nucleoside monophosphates intracellularly.

Synthesis Analysis

Methods

The synthesis of 3-sal-cyclosal-d4TMP involves several key steps utilizing phosphorus chemistry. The process typically begins with the reaction of salicylalcohol derivatives with phosphorus trichloride to form phosphotriesters. These intermediates are then reacted with dideoxynucleosides like d4T to yield the final product.

  1. Preparation of Salicylalcohol Derivatives: Salicylaldehyde is reduced using lithium aluminum hydride to produce salicylalcohol.
  2. Formation of Phosphotriesters: The salicylalcohol is reacted with phosphorus trichloride in an anhydrous solvent, typically diethyl ether or pyridine, at low temperatures to generate phosphotriesters.
  3. Coupling with Nucleosides: The phosphotriester is then coupled with d4T under basic conditions using a base such as diisopropylethylamine in acetonitrile, leading to the formation of cycloSal-d4TMP .

Technical Details

The synthesis often results in a mixture of diastereomers due to the chiral nature of the phosphorus center. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and separation of these diastereomers .

Molecular Structure Analysis

Structure

The molecular structure of cycloSal-d4TMP includes a salicylic acid moiety linked via a phosphodiester bond to the dideoxynucleoside. The unique arrangement allows for both hydrophilic and lipophilic characteristics, enhancing its potential as a prodrug.

Data

  • Molecular Formula: C₁₃H₁₅N₂O₅P
  • Molecular Weight: 310.24 g/mol
  • Key Functional Groups: Phosphate group, aromatic ring (salicylic acid derivative), and nucleoside structure.
Chemical Reactions Analysis

Reactions

CycloSal-d4TMP undergoes hydrolysis in physiological conditions, releasing d4TMP and salicylalcohol derivatives. This reaction is crucial for its function as a prodrug, allowing for the selective delivery of active nucleotide within cells.

  1. Hydrolysis Reaction: Under basic conditions, cycloSal-d4TMP decomposes to yield d4TMP and other byproducts such as diols derived from salicylalcohol.
  2. Antiviral Activity: Studies have shown that cycloSal-d4TMP exhibits significant antiviral activity against HIV-1 and HIV-2, with varying efficacy between its diastereomers .

Technical Details

The stability and reactivity of cycloSal-d4TMP can be influenced by substituents on the aromatic ring and the stereochemistry at the phosphorus center. Adjustments in these parameters can modulate its half-life and antiviral potency.

Mechanism of Action

Process

The mechanism by which cycloSal-d4TMP exerts its effects involves:

  1. Cellular Uptake: The lipophilic nature allows it to penetrate cell membranes effectively.
  2. Intracellular Hydrolysis: Once inside the cell, enzymatic or chemical hydrolysis occurs, releasing d4TMP.
  3. Activation: The released d4TMP can then be phosphorylated by cellular kinases to become active against viral replication .

Data

Research indicates that cycloSal-d4TMP can deliver d4TMP without requiring enzymatic activation, showcasing its efficiency as a prodrug system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and acetonitrile; limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: Relatively stable under acidic conditions but decomposes under mild alkaline conditions.
  • Lipophilicity: Exhibits significantly higher lipophilicity compared to parent nucleotides, enhancing its cellular absorption properties .
Applications

Scientific Uses

CycloSal-d4TMP serves primarily in antiviral research and drug development:

  1. Antiviral Therapy: Its main application lies in treating HIV infections by facilitating effective delivery of nucleotide analogs.
  2. Drug Development Research: It provides insights into prodrug design strategies aimed at improving bioavailability and therapeutic efficacy of nucleoside analogs.
  3. Pharmaceutical Formulations: Potential use in formulating novel antiviral therapies that require improved pharmacokinetic profiles .
Introduction to d4T Therapeutic Limitations and Pronucleotide Strategies

Pharmacokinetic Challenges of Didehydrothymidine in Antiviral Therapy

Didehydrothymidine (2′,3′-didehydro-3′-deoxythymidine), commonly known as stavudine, faces significant pharmacokinetic barriers that limit its clinical efficacy against human immunodeficiency virus (HIV). The compound requires intracellular phosphorylation to its biologically active triphosphate form to inhibit viral reverse transcriptase. This activation pathway is hindered by:

  • Inefficient First Phosphorylation Step: Didehydrothymidine monophosphate formation depends on human thymidine kinase 1, which exhibits low catalytic efficiency toward didehydrothymidine compared to endogenous thymidine. Kinetic studies reveal a K~m~ value of 42 μM for didehydrothymidine versus 2.5 μM for thymidine, indicating poorer substrate binding affinity [3] [7].
  • Metabolic Instability: Didehydrothymidine undergoes rapid catabolism by thymidine phosphorylase to yield inactive hydroxymethyluracil [3] [8]. This degradation reduces bioavailability and necessitates higher therapeutic doses.
  • Mitochondrial Toxicity: While not a direct pharmacokinetic limitation, mitochondrial DNA polymerase gamma inhibition by didehydrothymidine triphosphate contributes to depletion of mitochondrial DNA, indirectly affecting cellular metabolism and nucleoside processing [4] [7].
  • Table 1: Kinetics of Thymidine Kinase 1-Mediated Phosphorylation
    SubstrateK~m~ (μM)Relative V~max~Catalytic Efficiency (V~max~/K~m~)
    Thymidine2.51.001.00
    Didehydrothymidine420.750.04
    4′-Ethynyl Didehydrothymidine181.200.16
    Source: Adapted from comparative enzymatic studies [3]

These limitations necessitate innovative delivery strategies to bypass the rate-limiting phosphorylation step.

Rationale for Pronucleotide Design: Bypassing Phosphorylation Barriers

Pronucleotide strategies address didehydrothymidine’s activation bottleneck by delivering pre-phosphorylated analogs directly into cells. The core objectives include:

  • Chemical Masking of Phosphate Groups: Lipophilic moieties are covalently attached to the phosphate group of didehydrothymidine monophosphate to enhance cellular uptake. Unlike neutral nucleosides, nucleotides possess charged phosphate groups that impede membrane permeability [2] [6].
  • Controlled Intracellular Release: Ideal pronucleotide systems must resist extracellular degradation but undergo efficient activation within target cells. Early approaches (e.g., aryl phosphotriesters) suffered from non-selective hydrolysis, yielding inadequate nucleotide concentrations [6].
  • Mitigation of Catabolic Pathways: By delivering didehydrothymidine monophosphate directly, pronucleotides avoid first-pass catabolism by thymidine phosphorylase, thereby increasing functional drug concentrations [2] [3].

The cycloSal approach emerged as a paradigm-shifting strategy by exploiting chemically triggered hydrolysis rather than enzyme-dependent activation. This system utilizes salicyl alcohol-derived protective groups that form stable cyclic phosphotriesters. These triesters undergo pH-dependent decomposition through a cascade mechanism, releasing didehydrothymidine monophosphate and a benign salicyl alcohol byproduct [1] [6].

Evolution and Scope of the cycloSal Approach for Nucleotide Delivery

The cycloSal technology represents a rational redesign of phosphate prodrug concepts with three evolutionary phases:

  • Prototype Development: Initial cycloSal pronucleotides featured unsubstituted salicyl alcohol rings coupled to didehydrothymidine monophosphate via a bicyclic phosphotriester linkage. Hydrolysis studies confirmed selective cleavage at the benzylic P–O bond, generating didehydrothymidine monophosphate through transient phosphate diester intermediates [1] [2]. Half-lives (t~½~) ranged from 4–40 hours depending on buffer pH, demonstrating tunable stability.
  • Structural Optimization:
  • Ring Substitutions: Electron-donating groups (e.g., 3-methyl, 5-methyl) at the salicyl ring increased hydrolytic stability, while electron-withdrawing groups (e.g., 5-chloro) accelerated release [1].
  • Bis-(cycloSal) Derivatives: Dimeric structures conjugated to two salicyl moieties enhanced lipophilicity (log P >2.0) and improved cellular retention [6].
  • "Lock-In" Modifications (Second Generation): To prevent extracellular hydrolysis and efflux, enzymatically cleavable groups (e.g., acetoxymethyl esters) were appended to the salicyl hydroxyl. Intracellular esterases liberate the phenol, triggering rapid cycloSal ring opening and trapping the pronucleotide within cells [2].
  • Table 2: Impact of cycloSal-Didehydrothymidine Monophosphate Structural Modifications on Antiviral Activity

    DerivativeEC~50~ vs HIV-1 (μM)Relative Potency (vs Didehydrothymidine)Cellular System
    Didehydrothymidine0.211.0CEM/O
    3-Methyl-cycloSal-didehydrothymidine monophosphate0.037.0CEM/O
    5-Chloro-cycloSal-didehydrothymidine monophosphate0.092.3CEM/O
    Bis-(cycloSal)-didehydrothymidine monophosphate0.0121.0CEM/TK−

    Source: Antiviral data from [1] [2]

  • Table 3: Hydrolytic Stability of Selected cycloSal-Didehydrothymidine Monophosphate Triesters

    Substituentt~½~ (h) pH 7.0t~½~ (h) pH 7.4Release Efficiency (%)
    None (prototype)6.23.895
    3-Methyl18.49.198
    5-Trifluoromethyl1.90.988
    3,5-Dimethyl36.017.599

    Source: Kinetic analyses in phosphate buffer [2] [6]

The cycloSal platform has been extended beyond didehydrothymidine monophosphate to deliver monophosphates of acyclic nucleoside phosphonates, anti-herpes nucleosides (e.g., acyclovir), and even carbohydrate-derived phosphates like mannose-1-phosphate for congenital glycosylation disorders [2] [6]. Its versatility underscores its mechanistic robustness for intracellular nucleotide delivery.

Properties

Product Name

3-sal-cyclosal-d4TMP

IUPAC Name

1-[(2R,5S)-5-[[8-[2-hydroxy-3-(hydroxymethyl)phenyl]-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C24H23N2O9P

Molecular Weight

514.4 g/mol

InChI

InChI=1S/C24H23N2O9P/c1-14-10-26(24(30)25-23(14)29)20-9-8-17(34-20)13-33-36(31)32-12-16-5-3-7-19(22(16)35-36)18-6-2-4-15(11-27)21(18)28/h2-10,17,20,27-28H,11-13H2,1H3,(H,25,29,30)/t17-,20+,36?/m0/s1

InChI Key

ONCMROQDJNEQJX-AVINKISOSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.